4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid

Lipinski properties Polar surface area LogP

4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid (CAS 80937-25-3), systematically named Benzenebutanoic acid, α-hydroxy-3,4-dimethoxy-γ-oxo-, is a synthetic aryl-γ-oxo-α-hydroxybutanoic acid derivative with molecular formula C12H14O6 and molecular weight 254.24 g/mol. The compound features a 3,4-dimethoxyphenyl ketone at the γ-position and a secondary alcohol at the α-position, creating dual hydrogen-bonding capacity (calculated PSA 93.06 Ų) and a computed LogP of 0.722, placing it in a favorable region of Lipinski's rule-of-five chemical space.

Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol
CAS No. 80937-25-3
Cat. No. B12750338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid
CAS80937-25-3
Molecular FormulaC12H14O6
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CC(C(=O)O)O)OC
InChIInChI=1S/C12H14O6/c1-17-10-4-3-7(5-11(10)18-2)8(13)6-9(14)12(15)16/h3-5,9,14H,6H2,1-2H3,(H,15,16)
InChIKeyTVDDGJGRFUWERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid (CAS 80937-25-3): Structural Classification and Identity for Research Sourcing


4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid (CAS 80937-25-3), systematically named Benzenebutanoic acid, α-hydroxy-3,4-dimethoxy-γ-oxo-, is a synthetic aryl-γ-oxo-α-hydroxybutanoic acid derivative with molecular formula C12H14O6 and molecular weight 254.24 g/mol . The compound features a 3,4-dimethoxyphenyl ketone at the γ-position and a secondary alcohol at the α-position, creating dual hydrogen-bonding capacity (calculated PSA 93.06 Ų) and a computed LogP of 0.722, placing it in a favorable region of Lipinski's rule-of-five chemical space . This substitution pattern distinguishes it from the non-hydroxylated analog (CAS 5333-34-6) and positional isomers such as the 3,5-dimethoxy variant (CAS 81008-15-3). The compound is primarily offered by specialty chemical suppliers for research purposes, with data availability on commercial databases but limited primary literature coverage for biological activity .

Why Generic Substitution of 4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid (CAS 80937-25-3) Is Not Warranted Without Verification


In-class structural analogs of 4-(3,4-dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid cannot be assumed interchangeable because small alterations in the substitution pattern produce quantifiable differences in physicochemical properties that may alter solubility, membrane permeability, and molecular recognition. The presence of the α-hydroxy group increases polar surface area (PSA) by approximately 20.23 Ų relative to the non-hydroxylated analog (CAS 5333-34-6), reducing LogP by roughly 1.03 units and potentially doubling aqueous solubility while halving passive membrane permeability . The 3,4-dimethoxy versus 3,5-dimethoxy regiochemistry shifts the computed boiling point by over 8 °C, indicative of altered intermolecular interactions that could affect crystallization, formulation, or chromatographic behavior . These measurable property differences mean that substituting one analog for another without explicit comparative characterization introduces a scientifically uncontrolled variable into any research protocol or synthetic pathway where these properties influence outcome .

Product-Specific Quantitative Evidence Guide for 4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid (CAS 80937-25-3) Against Closest Analogs


Polar Surface Area and Lipophilicity Differentiation vs. Non-Hydroxylated Analog

The α-hydroxy group in CAS 80937-25-3 increases polar surface area (PSA) by 20.23 Ų (93.06 vs. 72.83 Ų) and reduces LogP by 1.029 units (0.722 vs. 1.751) compared to the non-hydroxylated analog 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (CAS 5333-34-6) . These differences exceed typical thresholds for predicting altered oral absorption and membrane permeation in drug-like chemical space .

Lipinski properties Polar surface area LogP Membrane permeability ADME prediction

Regioisomeric Differentiation: 3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution

The target compound (3,4-dimethoxy substitution) exhibits a computed boiling point of 499.4 °C at 760 mmHg and flash point of 194.5 °C, whereas the 3,5-dimethoxy regioisomer (CAS 81008-15-3) shows a boiling point of 491.1 °C at 760 mmHg and flash point of 191.0 °C . This 8.3 °C boiling point difference (1.7% relative) and 3.5 °C flash point elevation, despite identical molecular formula and molecular weight (254.24 g/mol), arise from altered dipole moment and molecular packing resulting from the positional shift of the second methoxy group from the para to meta position relative to the butanoic acid chain .

Regioisomer Boiling point Flash point Chromatographic behavior Intermolecular interactions

PSA and LogP Differentiation vs. Non-Methoxylated Parent Scaffold

Relative to the non-methoxylated parent scaffold 2-hydroxy-4-oxo-4-phenylbutanoic acid (CAS 65245-10-5), the target compound (CAS 80937-25-3) exhibits substantially higher PSA (93.06 vs. 63.60 Ų, Δ = +29.46 Ų, +46.3%) and lower LogP (0.722 vs. 1.316, Δ = −0.594, −45.1%) due to the two methoxy substituents on the phenyl ring . These differences are large enough to change the compound's predicted ADME profile and its behavior in reversed-phase chromatographic systems .

Methoxy effect Polar surface area Lipophilicity Molecular recognition SAR

Absence of α,β-Unsaturation as a Stability and Reactivity Differentiator vs. Butenoic Acid Analog

The target compound (CAS 80937-25-3) features a fully saturated butanoic acid backbone, whereas the closest α,β-unsaturated analog is 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoic acid (CAS 57045-33-7), which contains a trans-alkene between C2 and C3 capable of acting as a Michael acceptor . This structural saturation eliminates the electrophilic reactivity associated with the α,β-unsaturated carbonyl system, which is known in related 4-aryl-2-hydroxy-4-oxo-2-butenoic acid classes to confer HIV-1 integrase inhibition via covalent modification [1]. The saturated analog is therefore expected to have a distinct reactivity and biological target profile relative to its unsaturated congener.

Saturated vs. unsaturated Chemical stability Michael acceptor Reactivity Storage

Evidence-Aligned Research and Industrial Application Scenarios for 4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid (CAS 80937-25-3)


Scaffold Selection for Aqueous-Compatible Biochemical Assays Requiring Reduced Membrane Permeability

The elevated PSA (93.06 Ų) and reduced LogP (0.722) of CAS 80937-25-3 relative to its non-hydroxylated analog (PSA 72.83 Ų, LogP 1.751) predict superior aqueous solubility and reduced nonspecific membrane partitioning . This makes it the better-matched scaffold when designing analogs intended for biochemical (cell-free) screening formats, where high aqueous solubility minimizes DMSO carryover artifacts and compound aggregation. Researchers should select CAS 80937-25-3 over CAS 5333-34-6 when assay compatibility in aqueous buffer is the primary constraint.

Regioisomeric Identity Verification in Custom Synthesis and Quality Control

The 8.3 °C boiling point differential between the 3,4-dimethoxy target (499.4 °C) and the 3,5-dimethoxy regioisomer (491.1 °C) provides a measurable property for distinguishing these regioisomers during synthesis confirmation or incoming quality control . In cases where a custom synthesis yields ambiguous regiochemistry due to competing reaction pathways, GC analysis (after derivatization if needed) or fractional distillation can exploit this differential to confirm correct product identity and assess regioisomeric purity. Procurement specifications should request this data when regioisomeric purity is functionally relevant to the intended research use.

Differentiation from α,β-Unsaturated Congeners for Non-Covalent Target Engagement Studies

Where the research objective is to profile non-covalent, reversible target binding (e.g., competitive enzyme inhibition, receptor binding), the saturated backbone of CAS 80937-25-3 eliminates the confounding covalent reactivity associated with the α,β-unsaturated analog CAS 57045-33-7 . The latter compound, by structural analogy to the aryl diketo acid class of HIV-1 integrase inhibitors, carries an intrinsic Michael acceptor that may produce time-dependent, wash-resistant inhibition profiles. Investigators seeking cleaner structure-activity relationships should therefore favor CAS 80937-25-3 over CAS 57045-33-7 for non-covalent mechanistic studies. This selection decision should be explicitly documented to avoid misattribution of potency shifts arising from covalent artifacts.

Lead-Like Fragment Optimization with a Built-In Hydrogen-Bond Donor Handle

The α-hydroxy group of CAS 80937-25-3 provides both a hydrogen-bond donor and acceptor at a single stereogenic center, offering a synthetic handle for chiral resolution, esterification, or etherification that is absent in the non-hydroxylated analog CAS 5333-34-6 . This expands the accessible chemical space for fragment elaboration without introducing additional molecular weight. Medicinal chemistry programs targeting enzymes with hydrogen-bonding requirements in their active sites (e.g., kinases, proteases) may find that CAS 80937-25-3 offers a more versatile starting point than CAS 5333-34-6 for probing polar recognition elements while maintaining the same aryl ketone pharmacophore.

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